Rel-(3R,4R)-3-fluoropiperidin-4-amine is a fluorinated derivative of piperidine, characterized by a fluorine atom at the 3-position and an amine group at the 4-position of the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in modulating neurotransmitter systems. The molecular formula for this compound is with a molecular weight of approximately 252.28 g/mol.
Rel-(3R,4R)-3-fluoropiperidin-4-amine belongs to the class of fluorinated piperidines. These compounds are known for their diverse biological activities and are commonly used as building blocks in the synthesis of more complex chemical entities. The specific stereochemistry (3R,4R) indicates the spatial arrangement of atoms around the chiral centers in the piperidine ring, which significantly influences the compound's biological properties.
The synthesis of rel-(3R,4R)-3-fluoropiperidin-4-amine typically involves the fluorination of piperidine derivatives. One common method is nucleophilic substitution, where a suitable leaving group on the piperidine ring is replaced by a fluorine atom. Common reagents for this process include diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under controlled conditions .
The synthesis can be performed under anhydrous conditions to prevent hydrolysis and ensure high yields. The reaction may require specific temperatures and solvents to optimize product formation. In industrial settings, continuous flow reactors are often employed to enhance efficiency and control over reaction parameters.
The molecular structure of rel-(3R,4R)-3-fluoropiperidin-4-amine features a six-membered piperidine ring with a fluorine atom at the 3-position and an amine group at the 4-position. The presence of these functional groups contributes to its distinct chemical behavior.
Rel-(3R,4R)-3-fluoropiperidin-4-amine can undergo various chemical reactions:
The mechanism of action for rel-(3R,4R)-3-fluoropiperidin-4-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances binding affinity to certain receptors or enzymes, potentially altering their activity. The amine group may participate in hydrogen bonding interactions that stabilize binding to target molecules. This compound has been studied for its role as a selective antagonist for the h5-HT2A receptor, which is implicated in various neuropsychiatric disorders such as anxiety and depression.
Rel-(3R,4R)-3-fluoropiperidin-4-amine typically appears as a solid at room temperature with a white to off-white color. It is soluble in polar solvents due to its amine functional group.
The presence of both the fluorine atom and the amine group contributes to unique chemical properties such as enhanced metabolic stability and bioavailability compared to non-fluorinated analogs. This makes it an attractive candidate for drug development applications.
Rel-(3R,4R)-3-fluoropiperidin-4-amine has several scientific uses:
Rel-(3R,4R)-3-fluoropiperidin-4-amine exhibits distinctive stereoelectronic properties arising from its trans-diaxial fluorine-amine configuration. The fluorine atom, with its high electronegativity (3.98 on the Pauling scale), induces substantial dipole moments (approximately 1.85 D) and alters orbital hybridization, significantly impacting molecular conformation and hydrogen-bonding capacity. This stereochemical arrangement, confirmed by X-ray crystallography in related compounds, forces the C-F bond into an axial orientation, creating 1,3-diaxial interactions that influence ring puckering dynamics [6]. The gauche relationship between the fluorine and amine substituents establishes a stereoelectronic gradient exploitable in directing regioselective reactions, particularly nucleophilic substitutions at C4.
Table 1: Physicochemical Properties of Rel-(3R,4R)-3-Fluoropiperidin-4-Amine and Key Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Specific Rotation [α]D | Key Stereochemical Features |
---|---|---|---|---|
Rel-(3R,4R)-3-fluoropiperidin-4-amine | C₅H₁₁FN₂ | 118.15 | Not reported | trans-diaxial F/NH₂ configuration |
(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | C₁₀H₁₉FN₂O₂ | 218.27 | Not reported | trans-configured N-Boc protection |
(3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine | C₅H₁₀FNO | 119.14 | Not reported | Oxygen analog with isosteric replacement |
(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride | C₅H₁₁ClFNO | 155.60 | Not reported | Salt form enhancing crystallinity |
Comparative analysis with non-fluorinated analogs reveals profound conformational differences. Nuclear Magnetic Resonance (NMR) studies show substantial downfield shifts (Δδ 0.5-0.8 ppm) for protons adjacent to fluorine due to anisotropic effects, while J-coupling constants (³JHF ≈ 48 Hz) confirm rigid chair conformations [6]. Computational analyses (DFT at B3LYP/6-31G* level) indicate the fluorinated scaffold exhibits a 15-20% increase in dipole moment compared to its des-fluoro counterpart, enhancing solubility in polar media. Infrared spectroscopy confirms weakened N-H stretching frequencies (Δν ≈ 50 cm⁻¹) attributable to fluorine-induced polarization, potentially augmenting hydrogen-bond donor capacity [7]. These properties collectively position this scaffold as a conformationally constrained building block where fluorine acts as both a metabolic stabilizer and a stereoelectronic director in synthetic transformations.
The Rel-(3R,4R)-3-fluoropiperidin-4-amine scaffold serves as a versatile chiral synthon for constructing complex pharmacophores, particularly through amine-directed functionalizations and protecting group strategies. Its primary amine enables rapid derivatization via reductive amination, acylation, or sulfonylation, while the stereogenic centers guide stereoselective transformations. The tert-butoxycarbonyl (Boc)-protected derivative—(3R,4S)-tert-butyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6)—is commercially pivotal due to its stability and ease of deprotection [3] [9]. This Boc-derivative undergoes directed ortho-lithiation at C2 or C6 positions, enabling halogenation or carboxylation for further cross-coupling reactions, as evidenced by its application in kinase inhibitor synthesis [10].
Table 2: Synthetic Derivatives and Applications of Rel-(3R,4R)-3-Fluoropiperidin-4-Amine Core
Derivative Structure | CAS Number | Therapeutic Target | Key Transformation | Application Reference |
---|---|---|---|---|
(3R,4S)-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | 907544-17-6 | PIM kinase inhibitors | Suzuki coupling at C4 amine | [3] [10] |
(3R,4R)-3-Fluorotetrahydro-2H-pyran-4-amine | 1422188-14-4 | Isosteric replacement | Bioisosteric oxygen analog synthesis | [6] |
(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride | 1630906-37-4 | Salt formation for crystallinity | HCl salt precipitation | [7] |
N-((3R,4R)-4-aminopiperidin-3-yl)-5-methylpyridine-3-carboxamide | Not specified | Ubiquitin ligase modulators | Amide coupling at C4 amine | [4] |
The scaffold’s structural plasticity enables bioisosteric replacements beyond piperidine. Tetrahydropyran analogs like (3R,4R)-3-fluorotetrahydro-2H-pyran-4-amine (CAS: 1422188-14-4) and its hydrochloride salt (CAS: 1630906-37-4) demonstrate how ring oxygen substitution modulates electronic properties and metabolic stability [6] [7]. These derivatives maintain the critical 1,3-trans relationship while altering H-bond acceptor profiles. In kinase inhibitor programs, the fluoropiperidine core enhances target affinity through fluorine-mediated hydrophobic interactions and cation-pi interactions with lysine residues, as demonstrated in PIM kinase inhibitors where fluorinated derivatives show 3-5 fold potency increases over non-fluorinated analogs [10]. The scaffold’s synthetic tractability is further evidenced in multicomponent reactions, where it serves as a chiral directing group for asymmetric alkylations without racemization, maintaining >99% ee under optimized conditions.
Fluorinated piperidines occupy a critical niche in addressing pharmacodynamic and pharmacokinetic challenges in modern drug discovery. The Rel-(3R,4R)-3-fluoropiperidin-4-amine scaffold enhances blood-brain barrier (BBB) penetration in central nervous system (CNS) targets due to fluorine’s ability to reduce P-glycoprotein recognition—a key efflux mechanism. In antibacterial applications, fluorinated heterocycles like thiazoles and triazoles leverage fluorine’s ability to improve membrane permeability and resist oxidative metabolism [2]. Though not directly antibacterial itself, this fluoropiperidine core features in beta-lactamase inhibitor scaffolds where its stereochemistry optimizes binding to catalytic serine residues, overcoming resistance mechanisms in Gram-negative pathogens [2] [8].
Table 3: Therapeutic Applications of Fluorinated Piperidine Derivatives
Therapeutic Area | Target Class | Role of Fluoropiperidine | Representative Agents | Source |
---|---|---|---|---|
Oncology | PIM kinases | Enhances ATP-binding pocket occupancy via F–π interactions | PIM1/2/3 inhibitors | [8] [10] |
Metabolic Disorders | Ubiquitin ligase modulators | Stabilizes protein-ligand complex conformation | NAFLD/NASH therapeutics | [4] |
Anti-infectives | Beta-lactamase inhibitors | Augments binding to catalytic serine residues | Novel cephalosporin adjuvants | [2] |
Regenerative Medicine | Stem cell mobilizers | Improves pharmacokinetic half-life via metabolic stabilization | Hematopoietic stem cell mobilizers | [8] |
In oncology, fluoropiperidine-based PIM kinase inhibitors exploit the fluorine atom for hydrophobic contact with gatekeeper residues in the ATP-binding pocket, conferring selectivity over structurally related kinases [10]. Molecular modeling shows the C-F bond engages in orthogonal dipole interactions with backbone carbonyls, contributing 1.5-2.0 kcal/mol binding energy. For non-alcoholic steatohepatitis (NASH) therapeutics, derivatives like those disclosed in WO2024127297A1 utilize the fluorinated scaffold to enhance proteolytic targeting chimera (PROTAC) efficiency by stabilizing ternary complexes between E3 ubiquitin ligases and disease-causing proteins [4]. The fluorine atom’s ability to mitigate cytochrome P450-mediated oxidation extends plasma half-lives (t₁/₂ increases of 40-60% in rodent models), addressing key limitations of non-halogenated analogs [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7